molecular formula C21H32F3N5O2 B11504338 N-[2-(Adamantan-1-yloxy)-ethyl]-N'-sec-butyl-6-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazine-2,4-diamine

N-[2-(Adamantan-1-yloxy)-ethyl]-N'-sec-butyl-6-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11504338
M. Wt: 443.5 g/mol
InChI Key: CGUUQTYRLKEGJA-UHFFFAOYSA-N
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Description

N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines adamantane, triazine, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method includes the reaction of adamantan-1-yl alcohol with ethylene oxide to form 2-(adamantan-1-yloxy)ethyl alcohol. This intermediate is then reacted with butan-2-amine and 2,2,2-trifluoroethanol in the presence of a triazine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Major products formed from these reactions include adamantanone derivatives, dihydrotriazine derivatives, and various substituted triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is studied for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for developing new therapeutics.

Medicine

In medicine, this compound is explored for its potential antiviral and anticancer properties. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting the growth of viruses and cancer cells.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to penetrate cell membranes, while the triazine ring interacts with enzymes and receptors. This compound can inhibit enzyme activity or block receptor binding, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N,N-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE
  • N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE

Uniqueness

N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of adamantane, triazine, and trifluoroethoxy groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H32F3N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

4-N-[2-(1-adamantyloxy)ethyl]-2-N-butan-2-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H32F3N5O2/c1-3-13(2)26-18-27-17(28-19(29-18)30-12-21(22,23)24)25-4-5-31-20-9-14-6-15(10-20)8-16(7-14)11-20/h13-16H,3-12H2,1-2H3,(H2,25,26,27,28,29)

InChI Key

CGUUQTYRLKEGJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCCOC23CC4CC(C2)CC(C4)C3)OCC(F)(F)F

Origin of Product

United States

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